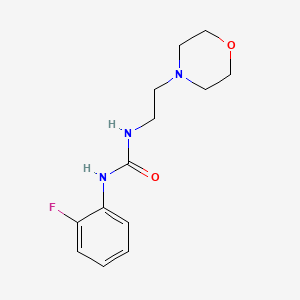
1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea, also known as SU6656, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first developed as a potent inhibitor of Src family kinases and has since been used in various scientific research applications.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
A series of N-alkyl substituted urea derivatives, including compounds with morpholine moieties, demonstrated potent antibacterial and antifungal activities. Specifically, derivatives with a fluoro substituent at ortho and para positions on the phenyl ring showed significant antimicrobial efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungi (Qing-Zhong Zheng et al., 2010).
Chemosensor Development
Research into phenanthroline-derived chemosensors for ureas revealed the potential for these compounds to distinguish between neutral ureas and their salts through differential optical responses. Such chemosensors could pave the way for novel tools in the analysis of ureas and their salts (Yoni Engel et al., 2007).
Phosphorus–Fluorine Chemistry
The synthesis of heterocyclic fluorophosphoranes, through the cleavage of silicon–nitrogen bonds in urea derivatives, has been documented. These compounds showcase the versatile chemistry possible with fluorine, including the creation of novel phosphonium hexafluorophosphate structures (R. E. Dunmur & R. Schmutzler, 1971).
Fluoride Interaction and Proton Transfer
Studies on the interaction of urea-fluoride have shown definitive proton transfer mechanisms. This research provides insights into the nature of hydrogen bonding and proton transfer with fluoride ions, which could have implications for developing new chemical sensors or separation processes (M. Boiocchi et al., 2004).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(2-morpholin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O2/c14-11-3-1-2-4-12(11)16-13(18)15-5-6-17-7-9-19-10-8-17/h1-4H,5-10H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAIUAYIAUKCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

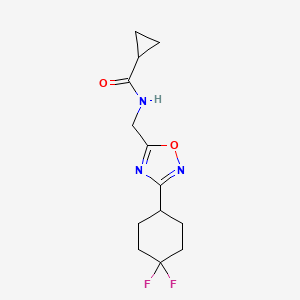
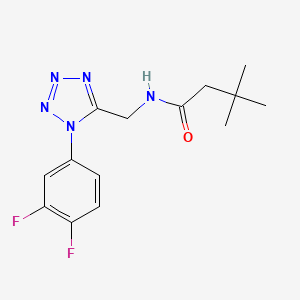
![2-methyl-N-{2-[methyl(propan-2-yl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2758326.png)
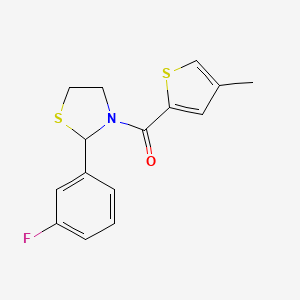

![7-(4-fluorophenyl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2758330.png)

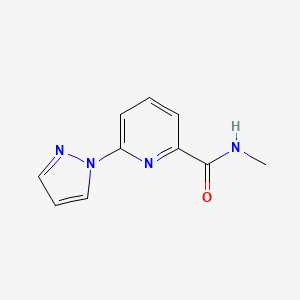
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2758337.png)
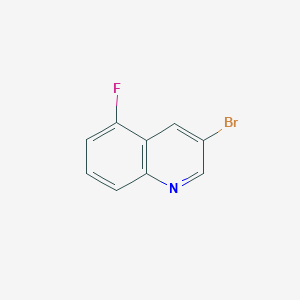
![10-(4-chlorophenyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione](/img/structure/B2758339.png)
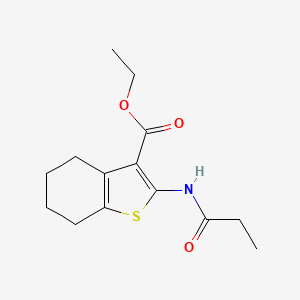

![2,5-dichloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2758344.png)